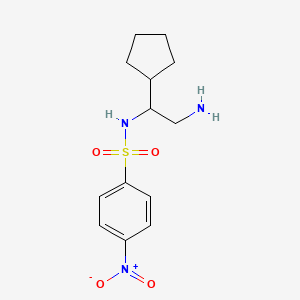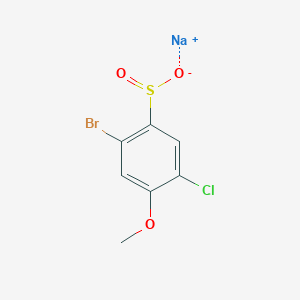![molecular formula C9H14OS B13204014 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄OS It is characterized by the presence of a cyclobutane ring substituted with a methylsulfanyl group and a cyclopropane ring bearing an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methylsulfanyl group can participate in redox reactions, influencing cellular redox balance.
相似化合物的比较
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutylcarbaldehyde: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
Cyclopropylcarbaldehyde: Lacks the cyclobutane ring, leading to different structural and functional properties.
The uniqueness of this compound lies in the combination of the cyclobutane and cyclopropane rings with the methylsulfanyl and aldehyde functional groups, providing a versatile scaffold for various chemical transformations and applications.
属性
分子式 |
C9H14OS |
|---|---|
分子量 |
170.27 g/mol |
IUPAC 名称 |
2-(1-methylsulfanylcyclobutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-11-9(3-2-4-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
InChI 键 |
NXCOICCXZDJQLU-UHFFFAOYSA-N |
规范 SMILES |
CSC1(CCC1)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



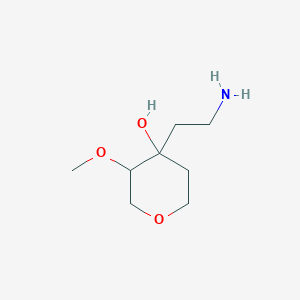


![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
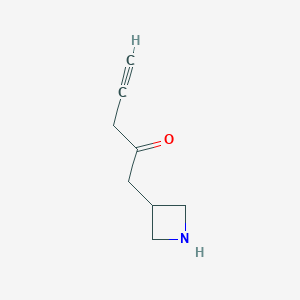
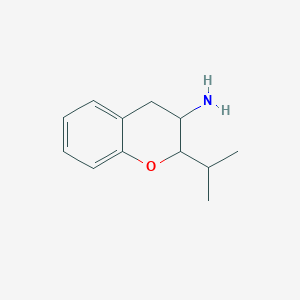

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
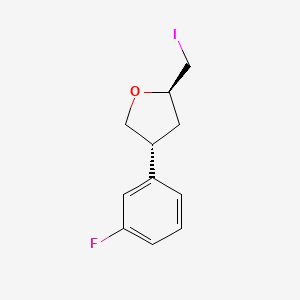
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
